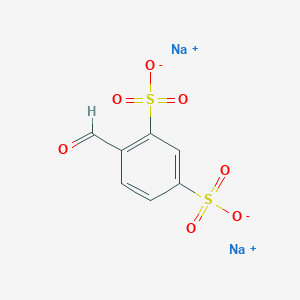

Sodium 4-formylbenzene-1,3-disulfonate

描述

准备方法

Synthetic Routes and Reaction Conditions: Sodium 4-formylbenzene-1,3-disulfonate can be synthesized through the sulfonation of benzaldehyde. The process involves the reaction of benzaldehyde with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the disodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzaldehyde is treated with sulfur trioxide gas under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the formyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: 4-carboxybenzene-1,3-disulfonic acid.

Reduction: 4-hydroxymethylbenzene-1,3-disulfonic acid.

Substitution: Various substituted benzene derivatives depending on the reagent used.

科学研究应用

Dyes and Pigments

SFD serves as a key intermediate in the synthesis of various dyes and pigments. It enhances color stability and brightness in textiles and plastics, making it valuable in the dye manufacturing industry.

Pharmaceuticals

In pharmaceutical applications, SFD is utilized in drug formulation development. The sulfonate groups improve solubility and bioavailability of compounds, which is crucial for effective drug delivery systems. Notably, SFD has been employed in diagnostic assays for selectively labeling proteins and peptides, enhancing detection sensitivity in complex biological samples .

Analytical Chemistry

SFD acts as a reagent in analytical techniques such as chromatography and mass spectrometry. It aids in the detection and quantification of substances within complex mixtures, showcasing its utility in research laboratories .

Water Treatment

The compound's properties make it effective in wastewater treatment processes. It aids in the removal of heavy metals and organic pollutants from water sources, contributing to environmental sustainability efforts .

Polymer Chemistry

SFD is used in modifying polymers to enhance their thermal and mechanical properties. It plays a role in synthesizing polymer electrolyte membranes (PEMs) for fuel cells and other electrochemical devices .

Case Study 1: Proteomics Applications

A study highlighted the use of SFD for enriching N-terminal peptides through negative selection methods. This approach significantly improved the detection sensitivity of specific proteins within complex biological samples, demonstrating its importance in proteomics research .

Case Study 2: Superabsorbent Materials

Research on superabsorbent gels formulated from chitosan derivatives revealed that SFD can enhance the bactericidal properties of these materials. The incorporation of SFD into gel formulations resulted in improved performance against bacterial strains, indicating potential applications in wound dressings and cosmetics .

作用机制

The mechanism of action of sodium 4-formylbenzene-1,3-disulfonate involves its ability to participate in various chemical reactions due to the presence of the formyl and sulfonate groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in a variety of applications. For example, in polymer electrolyte membranes, the sulfonate groups enhance proton conductivity, which is essential for the efficient operation of fuel cells .

相似化合物的比较

- Sodium 2-formylbenzene-1,4-disulfonate

- Sodium 3-formylbenzene-1,5-disulfonate

- Sodium 4-carboxybenzene-1,3-disulfonate

Comparison: Sodium 4-formylbenzene-1,3-disulfonate is unique due to the specific positioning of the formyl and sulfonate groups on the benzene ring. This unique structure imparts distinct reactivity and solubility properties compared to its isomers and other similar compounds. For instance, the 4-formyl group allows for specific electrophilic aromatic substitution reactions that are not as readily achievable with other isomers .

属性

CAS 编号 |

33513-44-9 |

|---|---|

分子式 |

C7H6NaO7S2 |

分子量 |

289.2 g/mol |

IUPAC 名称 |

disodium;4-formylbenzene-1,3-disulfonate |

InChI |

InChI=1S/C7H6O7S2.Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;/h1-4H,(H,9,10,11)(H,12,13,14); |

InChI 键 |

UDTSLIPXNXUTSA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+] |

规范 SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C=O.[Na] |

Key on ui other cas no. |

33513-44-9 |

Pictograms |

Irritant |

同义词 |

Disodium Benzaldehyde-2,4-disulfonate; Sodium 4-Formylbenzene-1,3-disulfonate; Disodium 2,4-Disulfobenzaldehyde; Benzaldehyde-2,4-disulfonic Acid Disodium Salt; 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt; 4-Formyl-1,3-Benzenedisulfonic Acid So |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 4-formylbenzene-1,3-disulfonate contribute to the synthesis of novel materials, and what are their potential applications?

A1: this compound serves as a key precursor in synthesizing functional polymers and metal-organic frameworks. For instance, it acts as a modifying agent for polysiloxane in the creation of cation exchange membranes (CEMs). [] These membranes exhibit potential for base recovery from alkaline waste solutions via diffusion dialysis, showcasing their relevance in sustainable chemical processing. [] Furthermore, its ability to form Schiff bases with chitosan leads to materials with enhanced bactericidal properties, making them suitable for applications in cosmetics, dermocosmetics, and wound dressings. []

Q2: Can you elaborate on the structural features of complexes formed with this compound and their implications for catalytic activity?

A2: this compound can act as a ligand, forming complexes with metal ions like Calcium(II). [, ] The resulting complexes often exhibit unique 3D network structures stabilized by π-π stacking and hydrogen bonds. [, ] This structural organization can influence the catalytic activity of the complex. For example, a Calcium(II) complex with this compound-isonicotinic acid hydrazone demonstrated efficient catalytic activity in the oxidation of benzyl alcohol to benzaldehyde, showcasing impressive conversion and selectivity. [] This highlights the potential of these complexes in organic synthesis.

Q3: What analytical techniques are crucial for characterizing compounds and materials derived from this compound?

A3: Characterizing compounds derived from this compound relies on a combination of techniques. Single-crystal X-ray diffraction plays a vital role in determining the crystal structure of the complexes, providing insights into the spatial arrangement of atoms and intermolecular interactions. [, ] Elemental analysis confirms the elemental composition, while Infrared (IR) spectroscopy helps identify functional groups and their bonding characteristics. [, ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, offers valuable information regarding the structure and environment of hydrogen and carbon atoms within the molecule. [] These techniques, employed in conjunction, enable a comprehensive understanding of the compound's structure and properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。